2-Amino-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-one
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Overview
Description
2-Amino-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-one is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, making it versatile for different applications.
Industrial Production Methods
Industrial production of imidazole derivatives often involves large-scale synthesis using similar cyclization reactions. The choice of catalysts and reaction conditions can vary depending on the desired substitution pattern and functional group compatibility. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The amino and ethanone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of imidazole-based compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Amino-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it a potential ligand for metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, influencing various biological processes. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one
- 2-Amino-1-(1-ethyl-1H-imidazol-4-yl)ethan-1-one
- 2-(1H-Imidazol-1-yl)ethanol
Uniqueness
2-Amino-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-one is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. The presence of the amino and ethanone groups provides additional sites for chemical modification, making it a versatile intermediate for the synthesis of various derivatives.
Properties
Molecular Formula |
C7H11N3O |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-amino-1-(1-ethylimidazol-2-yl)ethanone |
InChI |
InChI=1S/C7H11N3O/c1-2-10-4-3-9-7(10)6(11)5-8/h3-4H,2,5,8H2,1H3 |
InChI Key |
YYVOQBCMMSCROT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1C(=O)CN |
Origin of Product |
United States |
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